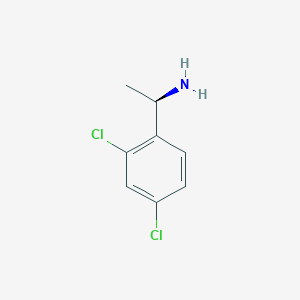

(R)-1-(2,4-dichlorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVZHZAOWDHBOU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368819 | |

| Record name | (R)-1-(2,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133773-29-2 | |

| Record name | (αR)-2,4-Dichloro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133773-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(2,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2,4-dichloro-α-methyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine: Chemical Properties and Synthetic Applications

(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Its structural characteristics, particularly the presence of a chiral center and a dichlorinated phenyl ring, make it a valuable building block for the creation of more complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an aromatic amine.[1] Its core structure consists of an ethanamine backbone with a 2,4-dichlorophenyl group attached to the alpha-carbon. This chiral center is crucial for its application in stereospecific synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂N | [2][3] |

| Molecular Weight | 190.07 g/mol | [2][3] |

| CAS Number | 133773-29-2 | [2][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point (Predicted) | 256.4 ± 25.0 °C | [4][6] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 8.28 ± 0.10 | [4][6] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [4][6] |

Experimental Protocols

The primary method for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture.

Protocol for Chiral Resolution of 1-(2,4-dichlorophenyl)ethanamine

This protocol is based on the formation of diastereomeric salts using a chiral resolving agent, such as (S)-Mandelic acid.

Materials:

-

Racemic 1-(2,4-dichlorophenyl)ethanamine

-

(S)-Mandelic acid[5]

-

Isopropyl alcohol (IPA)[5]

-

Ethanol (EtOH)[5]

-

Acetone[5]

-

Dichloromethane (CH₂Cl₂)[5]

-

4 N Sodium hydroxide (NaOH) solution[5]

-

Anhydrous sodium sulfate (Na₂SO₄)[5]

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

Prepare a 3:2 solution of isopropyl alcohol and ethanol.[5]

-

Dissolve (S)-Mandelic acid (1 equivalent) in the heated solvent mixture (approximately 60 °C) until a clear solution is obtained.[5]

-

Add racemic 2,4-dichloro-α-methyl benzylamine (1 equivalent) to the hot solution.[5]

-

Allow the solution to cool to 30 °C over a period of 2 hours and continue stirring at this temperature for 24 hours to facilitate the crystallization of the diastereomeric salt.[5]

-

-

Recrystallization:

-

Collect the colorless crystals by filtration and wash them with acetone.[5]

-

Suspend the resulting salt in a fresh 3:2 IPA/EtOH solution and heat to 60 °C to redissolve.[5]

-

Cool the solution to room temperature and stir for 24 hours to allow for recrystallization, which enhances the diastereomeric purity.[5]

-

Filter the purified crystals and wash with acetone.[5]

-

-

Liberation of the Free Amine:

-

Suspend a portion of the purified salt in dichloromethane.[5]

-

Add a 4 N aqueous sodium hydroxide solution to the suspension and stir the biphasic mixture for 1 hour at room temperature.[5]

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).[5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate in vacuo to yield this compound as a colorless liquid.[5]

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material and intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[2][4] Its utility stems from the reactivity of the primary amine group and the specific stereochemistry at the chiral center.

This compound and its derivatives are explored for their potential biological activities, which may be influenced by their structural similarity to other biologically active amines.[2][4] It serves as a precursor in the development of novel therapeutic agents.[2][4]

The amine functionality allows for a variety of chemical transformations, including:

-

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.[1]

-

Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.[1]

-

Reductive Amination: Nucleophilic addition to carbonyl compounds, followed by reduction, to form more complex amines.[1]

Caption: Synthetic applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, such as a fume hood.[7]

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

-

Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

Store the compound in a tightly sealed container in a dry, well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the referenced safety data sheets and primary literature is recommended.

References

- 1. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]

- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 3. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 5. This compound | 133773-29-2 [chemicalbook.com]

- 6. This compound | 133773-29-2 [amp.chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine

CAS Number: 133773-29-2

Abstract

This technical guide provides a comprehensive overview of (R)-1-(2,4-dichlorophenyl)ethanamine, a chiral amine of significant interest in the pharmaceutical and chemical industries. The document details its chemical and physical properties, outlines a common method for its stereoselective synthesis, and discusses its primary applications as a key building block in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a compilation of essential technical data and methodologies.

Introduction

This compound, identified by the CAS number 133773-29-2, is a chiral primary amine with the molecular formula C₈H₉Cl₂N.[1][2] Its structure, featuring a dichlorinated phenyl ring attached to a chiral ethylamine backbone, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] The specific stereochemistry of the (R)-enantiomer is often crucial for the biological activity and selectivity of the final drug product. This guide will cover the fundamental properties, synthesis, and applications of this important chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][5][6] |

| Appearance | Colorless liquid | [1][7][8] |

| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [2][8] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2][8] |

| pKa | 8.28 ± 0.10 (Predicted) | [2][8] |

| Optical Activity | 37.568° (c=0.01 g/mL in EtOH) | [8] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2][7][8] |

| Purity | Typically >95% | [7] |

| IUPAC Name | (1R)-1-(2,4-dichlorophenyl)ethanamine | [7] |

| InChI Key | OUVZHZAOWDHBOU-RXMQYKEDSA-N | [7] |

Synthesis

The stereoselective synthesis of this compound is most commonly achieved through the resolution of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine. A widely cited method utilizes a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine

This protocol is adapted from established chemical literature.[1]

Materials:

-

Racemic 2,4-dichloro-α-methyl benzylamine

-

(S)-Mandelic acid

-

Isopropyl alcohol (IPA)

-

Ethanol (EtOH)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

4 N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

Dissolve (S)-mandelic acid (40.2 g, 264.5 mmol) in a 3:2 mixture of IPA and EtOH (500 mL) at room temperature.

-

Heat the suspension to 60 °C until a clear solution is obtained.

-

Add racemic 2,4-dichloro-α-methyl benzylamine (50 g, 264.5 mmol) to the hot solution.

-

Cool the solution to 30 °C over 2 hours and stir at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.

-

Collect the colorless crystals by filtration and wash them with acetone (70 mL).

-

-

Recrystallization for Purification:

-

Suspend the resulting salt in a 3:2 mixture of IPA/EtOH (400 mL) at room temperature.

-

Heat the mixture to 60 °C to obtain a clear solution.

-

Cool the solution to room temperature and stir for 24 hours.

-

Filter the colorless crystals and wash with acetone (40 mL) to yield the purified diastereomeric salt.

-

-

Liberation of the Free Amine:

-

Suspend a portion of the purified salt (12.0 g) in dichloromethane (100 mL).

-

Add aqueous 4 N sodium hydroxide solution (30 mL) to the suspension.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to afford this compound as a colorless liquid (yield: 7.5 g, 40%).[1]

-

Synthesis Workflow Diagram

Caption: Synthesis workflow via diastereomeric salt resolution.

Applications

This compound serves as a crucial building block in various synthetic applications, primarily within the pharmaceutical industry.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.[3][4] Its chiral nature is often exploited to introduce stereospecificity in the final drug candidate, which can significantly impact efficacy and reduce side effects.

-

Drug Development: Researchers utilize this compound as a starting material for the development of novel therapeutic agents.[2][3] Its structural motifs are found in compounds targeting various biological pathways.

-

Organic Synthesis: In a broader context, it is used as a precursor for a range of organic compounds, leveraging its reactive amine group for further chemical transformations.[3]

-

Biological Research: Due to its structural similarity to other biologically active amines, it is employed in research to investigate potential biological activities and to understand structure-activity relationships.[3]

Analytical Methods

General Analytical Workflow

A combination of chromatographic and spectroscopic methods is employed to ensure the quality of the synthesized compound.

-

Chromatographic Purity:

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is used to determine the purity of the volatile amine and to detect any residual solvents or starting materials.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

-

-

Structural Confirmation:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the arrangement of atoms.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

-

Analytical Workflow Diagram

Caption: A general workflow for the analytical characterization.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical and chemical synthesis. This guide has provided a summary of its key properties, a detailed protocol for its synthesis via resolution, and an overview of its applications and analytical characterization. The information presented herein should serve as a useful resource for professionals engaged in research and development activities involving this compound.

References

- 1. This compound | 133773-29-2 [chemicalbook.com]

- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 3. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 4. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]

- 5. 133773-29-2|this compound|BLD Pharm [bldpharm.com]

- 6. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 133773-29-2 [sigmaaldrich.com]

- 8. This compound | 133773-29-2 [amp.chemicalbook.com]

(R)-1-(2,4-dichlorophenyl)ethanamine molecular structure and weight

An In-depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine

This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Chemical Identity

This compound is a primary amine featuring a stereocenter at the carbon atom adjacent to the amino group. The molecule consists of an ethylamine backbone where one hydrogen on the first carbon is substituted with a 2,4-dichlorophenyl group. The "(R)" designation specifies the stereochemistry at this chiral center.

The structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4. This aromatic moiety is bonded to the chiral carbon of the ethanamine group. The presence of the chlorine atoms and the amine group makes it a versatile building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: (1R)-1-(2,4-dichlorophenyl)ethanamine[1]

-

SMILES: C--INVALID-LINK--N[1]

-

InChI Key: OUVZHZAOWDHBOU-RXMQYKEDSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of the available data are predicted values.

| Property | Value | Source |

| Molecular Weight | 190.07 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [2][6] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2][6] |

| pKa | 8.28 ± 0.10 (Predicted) | [2] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the resolution of its racemic mixture. A common method involves the use of a chiral resolving agent, such as (S)-mandelic acid.

Protocol: Chiral Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine

This protocol describes the separation of the (R)- and (S)-enantiomers from a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine.

Materials:

-

Racemic 1-(2,4-dichloro-α-methylbenzyl)amine

-

(S)-Mandelic acid

-

Isopropyl alcohol

-

Ethanol

-

Acetone

-

Dichloromethane

-

4 N Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation:

-

A solution of 3:2 isopropyl alcohol and ethanol is prepared.

-

(S)-Mandelic acid is added to this solution at room temperature and heated to 60 °C until a clear solution is formed.[3][6]

-

Racemic 2,4-dichloro-α-methyl benzylamine is added to the hot solution.[3][6]

-

The solution is then cooled to 30 °C over 2 hours and stirred at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.[3][6]

-

The resulting colorless crystals are collected by filtration and washed with acetone.[3][6]

-

-

Recrystallization:

-

The obtained salt is suspended in a 3:2 mixture of isopropyl alcohol and ethanol at room temperature.

-

The mixture is heated to 60 °C to achieve a clear solution, then cooled to room temperature and stirred for 24 hours to recrystallize the salt, enhancing its diastereomeric purity.[3][6]

-

The purified crystals are filtered and washed with acetone.[3][6]

-

-

Liberation of the Free Amine:

-

The purified diastereomeric salt is suspended in dichloromethane.

-

A 4 N aqueous solution of sodium hydroxide is added to the suspension.[3][6]

-

The mixture is stirred for 1 hour at room temperature to liberate the free amine.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3][6]

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a colorless liquid.[3][6]

-

Applications in Research and Development

This compound serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its structural features are leveraged to create novel therapeutic agents.[2]

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of a variety of organic compounds with potential therapeutic properties.[2]

-

Organic Chemistry: In the field of organic chemistry, its reactive sites are utilized to form diverse molecules with specific functions.[2]

-

Biological Research: Due to its structural similarity to other biologically active amines, it is a subject of research to explore potential biological activities and develop new products for medical and biological applications.[2]

Signaling Pathways and Biological Activity

While the potential for biological activity is frequently noted due to its chemical structure, specific details on the signaling pathways modulated by this compound are not extensively documented in publicly available literature. Its primary role reported is as a synthetic intermediate in the development of new drugs.[2] Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound through chiral resolution.

Caption: Synthesis workflow for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 3. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]

- 4. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 5. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 133773-29-2 [chemicalbook.com]

Spectroscopic Profile of (R)-1-(2,4-dichlorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, (R)-1-(2,4-dichlorophenyl)ethanamine. Due to the limited availability of published experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic characteristics based on its molecular structure and established principles of NMR, IR, and Mass Spectrometry. This guide also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is a chiral primary amine with the following key characteristics:

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| CAS Number | 133773-29-2 |

| Appearance | Expected to be a liquid at room temperature |

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its functional groups and overall molecular structure.

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | Ar-H (proton ortho to the ethylamine group) |

| ~ 7.2 | dd | 1H | Ar-H (proton between the two chlorine atoms) |

| ~ 7.1 | d | 1H | Ar-H (proton meta to the ethylamine group) |

| ~ 4.2 | q | 1H | -CH (NH₂)CH₃ |

| ~ 1.5 (broad) | s | 2H | -NH ₂ |

| ~ 1.4 | d | 3H | -CH(NH₂)CH ₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Ar-C (carbon attached to the ethylamine group) |

| ~ 132 | Ar-C (carbon attached to chlorine) |

| ~ 130 | Ar-C (carbon attached to chlorine) |

| ~ 129 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 125 | Ar-C H |

| ~ 50 | -C H(NH₂)CH₃ |

| ~ 25 | -CH(NH₂) C H₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Medium | N-H bend (scissoring) |

| 1450-1500 | Strong | Aromatic C=C stretch |

| 1000-1100 | Strong | C-N stretch |

| 700-850 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 190/192/194 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 175/177/179 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 154 | Moderate | [M - HCl]⁺ (Loss of hydrogen chloride) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid, a neat sample can be analyzed. Place a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Acquisition (EI):

-

Introduce a small amount of the volatile sample into the high-vacuum source.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Acquire the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of (R)-1-(2,4-dichlorophenyl)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. (R)-1-(2,4-dichlorophenyl)ethanamine possesses both nonpolar (the dichlorophenyl ring) and polar (the primary amine) functionalities, leading to a nuanced solubility profile across a range of organic solvents.

Qualitative Solubility Profile

Based on available information for 1-(2,4-dichlorophenyl)ethylamine and general principles of amine solubility, the following qualitative solubility characteristics can be expected. Amines, in general, are soluble in a variety of organic solvents[1].

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High [2] | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol, facilitating dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent [2] | DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar amine group and the nonpolar aromatic ring. |

| Acetone, Diethyl Ether | Moderate [2] | These solvents have intermediate polarity and can engage in dipole-dipole interactions with the solute. | |

| Nonpolar Aprotic | Toluene, Heptane | Low to Moderate | While the dichlorophenyl ring has nonpolar character, the polar amine group limits solubility in highly nonpolar solvents. |

| Chlorinated | Chloroform, Dichloromethane | Good [2] | The presence of chlorine atoms in both the solute and the solvent leads to favorable van der Waals interactions. |

| Aqueous | Water | Limited [2] | The hydrophobic dichlorophenyl ring significantly reduces water solubility, despite the presence of the polar amine group. The basicity of the amine allows for increased solubility in acidic aqueous solutions through salt formation. |

Experimental Determination of Solubility: A Detailed Protocol

The following is a standard protocol for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visible excess of solid should remain at the bottom of the vial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The interplay of various molecular and environmental factors dictates the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific quantitative solubility data for this compound remains to be publicly documented, a strong qualitative understanding of its behavior in various organic solvents can be inferred from its molecular structure and the properties of similar compounds. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable data. This empirical data is essential for the successful development of processes involving this key pharmaceutical intermediate.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (R)-1-(2,4-dichlorophenyl)ethanamine

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for (R)-1-(2,4-dichlorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical synthesis and biological research.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the known hazards, necessary precautions, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.

Compound Identification and Properties

This compound is a chiral amine featuring a 2,4-dichlorophenyl group attached to an ethylamine backbone.[1] Its specific stereochemistry makes it a valuable building block in the synthesis of complex molecular architectures. While comprehensive experimental data on its physical and chemical properties are not uniformly available, predicted values provide a useful baseline for handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2] |

| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.28 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless liquid | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, it is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its potential health effects.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Note: The GHS classification is based on data for this compound and closely related analogs.[2][3]

Toxicological Profile

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on standard laboratory practices for handling hazardous chemicals.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure. The following table summarizes the recommended protective gear.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be appropriate for splash hazards. | Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |

| Skin | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable. Inspect gloves for integrity before use. |

| Laboratory coat. | To be worn at all times in the laboratory. | |

| Respiratory | Not typically required with adequate engineering controls. | If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep in a dark place and under an inert atmosphere.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Table 3. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Experimental Protocols: Toxicological Assessment Overview

While specific experimental data for this compound is limited, the following outlines the standard methodologies that would be employed to assess its toxicological properties, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method involves a stepwise procedure with a limited number of animals. The substance is administered orally to a group of animals at a defined dose. Observations of effects and mortality are made. Depending on the outcome, the test is continued with a higher or lower dose until the toxicity class can be determined.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

A single dose of the substance is applied to the eye of a test animal. The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points. The severity and reversibility of the effects are evaluated.

Visualized Workflows

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Conclusion

While this compound is a valuable reagent in research and development, it must be handled with the appropriate precautions due to its potential hazards. This guide summarizes the essential safety information based on currently available data. Researchers and laboratory personnel must always consult the most recent Safety Data Sheet before use and adhere to all institutional and regulatory safety guidelines. As with any chemical where comprehensive toxicological data is not available, a cautious and well-informed approach is the best practice for ensuring a safe working environment.

References

Commercial Sourcing and Technical Guide for Enantiopure (R)-1-(2,4-dichlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for enantiopure (R)-1-(2,4-dichlorophenyl)ethanamine. It is intended to assist researchers, scientists, and drug development professionals in sourcing this critical chiral building block and applying relevant analytical methodologies for its quality control. This guide includes a summary of commercial suppliers, detailed experimental protocols for purity and enantiomeric excess determination, and a visualization of its application in the synthesis of a well-known active pharmaceutical ingredient (API).

Introduction

This compound is a chiral amine of significant interest in pharmaceutical and chemical synthesis.[1] Its stereospecific structure makes it a valuable intermediate for the synthesis of various bioactive molecules and APIs.[2] This guide focuses on the enantiopure (R)-isomer, providing essential information for its procurement and analysis.

Commercial Suppliers and Quantitative Data

A survey of commercial suppliers reveals the availability of this compound at varying purity levels. While many suppliers list the compound, obtaining specific quantitative data on enantiomeric excess (ee%) often requires direct inquiry or access to a certificate of analysis. The following table summarizes publicly available data from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Enantiomeric Excess (ee%) |

| ChemicalBook | 133773-29-2 | C₈H₉Cl₂N | 190.07 | ≥98%[3] | Not specified |

| Echemi (CHEMLYTE SOLUTIONS) | 133773-29-2 | C₈H₉Cl₂N | 190.07 | 95%[4] | Not specified |

| EvitaChem (hydrochloride) | 791098-94-7 | C₈H₁₀Cl₃N | 226.5 | >99%[2] | Not specified |

| CymitQuimica | 89981-75-9 | C₈H₉Cl₂N | 190.07 | 97%[5] | Not specified |

| Unnamed Supplier | 133492-69-0 | C₈H₉Cl₂N | 190.07 | ≥95% | 100% (for (S)-isomer)[6] |

Note: Data is based on information available from the suppliers' websites and may require confirmation. Purity is typically determined by GC or HPLC.

Experimental Protocols

Accurate determination of chemical purity and enantiomeric excess is crucial for the application of this compound in stereoselective synthesis. The following are detailed methodologies for these analyses.

Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC-FID)

This method is suitable for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a DB-5 or equivalent).

-

Autosampler for precise injection.

Chromatographic Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector Temperature: 280 °C.

Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, to a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample through a 0.45 µm syringe filter into a GC vial.

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the (R)- and (S)-enantiomers of 1-(2,4-dichlorophenyl)ethanamine to determine the enantiomeric excess of the sample.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for the separation of chiral amines.

-

Column oven for temperature control.

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[7]

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v). A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) may be added to the mobile phase to improve peak shape.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm.[7]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the racemic 1-(2,4-dichlorophenyl)ethanamine standard at a concentration of 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.

-

Prepare the this compound sample to be analyzed at a concentration of 1 mg/mL in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The enantiomeric excess (ee%) is calculated using the following formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100 Where Area(R) and Area(S) are the peak areas of the (R)- and (S)-enantiomers, respectively.

Application in API Synthesis: The Synthesis of Sertraline

This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients. One notable example is its use in the synthesis of Sertraline, a widely used antidepressant.[9] The following diagram illustrates a simplified synthetic pathway.

This diagram illustrates the condensation of a tetralone derivative with this compound to form a Schiff base intermediate. Subsequent reduction and chiral resolution yield the desired (1S,4S)-isomer of Sertraline.

Conclusion

This compound is a commercially available chiral intermediate with critical applications in pharmaceutical synthesis. While several suppliers offer this compound, researchers and developers should diligently verify the enantiomeric excess through certificates of analysis or by employing robust analytical techniques such as chiral HPLC. The provided experimental protocols serve as a starting point for the quality control of this important building block, ensuring its suitability for stereospecific synthetic applications.

References

- 1. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 2. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]

- 3. This compound | 133773-29-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-(2,4-Dichlorophenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

The Role of (R)-1-(2,4-dichlorophenyl)ethanamine in Medicinal Chemistry: A Technical Guide

(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its rigid dichlorophenyl group and chiral ethanamine side chain provide a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and medicinal chemistry applications of this versatile intermediate.

Introduction

This compound, a chiral aromatic amine, is primarily recognized in medicinal chemistry as a key intermediate for constructing more complex molecules with therapeutic potential.[1][2] Its structural similarity to known biogenic amines suggests its potential for biological activity, making it a subject of interest in drug discovery and development.[2] The dichlorinated phenyl ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties and target engagement. This guide will explore the synthesis of this compound, its utility in developing bioactive molecules, and the downstream signaling pathways potentially modulated by its derivatives.

Synthesis and Physicochemical Properties

The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of a racemic mixture.[1][3] This method takes advantage of the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[3][4]

Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 133773-29-2 | [2] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2] |

| Boiling Point | 256.4±25.0 °C (Predicted) | [2] |

| Density | 1.262±0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.28±0.10 (Predicted) | [2] |

Role as a Building Block for Bioactive Molecules

While quantitative biological data for this compound itself is not extensively available in public literature, its incorporation into more complex molecules has led to the discovery of potent and selective therapeutic agents. The 2,4-dichlorophenyl moiety is a common feature in compounds targeting monoamine transporters.

Monoamine Transporter Inhibition

Derivatives of this compound have shown potential as monoamine reuptake inhibitors, a class of drugs commonly used to treat depression and other neurological disorders.[5] These compounds function by blocking the reuptake of neurotransmitters such as norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from the synaptic cleft, thereby increasing their concentration and signaling.[5]

Binding Affinities of Representative Molecules Containing the 1-(2,4-dichlorophenyl) Moiety

| Compound | Target | IC₅₀ (nM) | Reference |

| A methylphenidate analog | Dopamine Transporter (DAT) | Data not specified as potent and selective | [6] |

| Methoxy derivative of indatraline | Dopamine Transporter (DAT) | High affinity | [7] |

| Methoxy derivative of indatraline | Serotonin Transporter (SERT) | Lower affinity | [7] |

| Methoxy derivative of indatraline | Norepinephrine Transporter (NET) | Lower affinity | [7] |

Note: The data presented is for complex derivatives and not for this compound itself. It serves to illustrate the potential of this scaffold.

Signaling Pathways Modulated by Derivatives

The therapeutic effects of monoamine reuptake inhibitors, which can be synthesized using this compound as a starting material, are mediated by complex intracellular signaling cascades. Inhibition of monoamine transporters leads to downstream modulation of pathways crucial for neuronal survival, plasticity, and function.

cAMP/PKA/CREB Signaling Pathway

Increased levels of norepinephrine in the synapse can lead to the activation of adrenergic receptors, which in turn stimulates the production of cyclic AMP (cAMP).[8] This second messenger activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB).[9][10] Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity.[11]

BDNF/TrkB Signaling Pathway

Another critical pathway influenced by monoamine reuptake inhibitors involves the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[12][13][14] Chronic administration of antidepressants has been shown to increase the expression of BDNF.[13] BDNF binding to TrkB initiates signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are vital for neuronal survival and synaptic plasticity.[15]

Experimental Protocols

Synthesis of this compound via Chiral Resolution

This protocol describes the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-(+)-mandelic acid.[3]

Materials:

-

Racemic 2,4-dichloro-α-methyl benzylamine

-

(S)-(+)-Mandelic acid

-

Isopropyl alcohol

-

Ethanol

-

Acetone

-

Dichloromethane

-

4 N Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 3:2 isopropyl alcohol and ethanol (500 mL) is prepared, and (S)-(+)-mandelic acid (40.2 g, 264.5 mmol) is added at room temperature.

-

The suspension is heated to 60 °C until a clear solution is formed.

-

Racemic 2,4-dichloro-α-methyl benzylamine (50 g, 264.5 mmol) is added to the hot solution.

-

The solution is cooled to 30 °C over 2 hours and stirred at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.

-

The colorless crystals are collected by filtration and washed with acetone (70 mL).

-

The resulting salt is resuspended in 3:2 isopropyl alcohol/ethanol (400 mL) at room temperature and heated to 60 °C to obtain a clear solution.

-

The solution is cooled to room temperature and stirred for 24 hours. The recrystallized salt is collected by filtration and washed with acetone (40 mL).

-

A portion of the purified salt (12.0 g) is suspended in dichloromethane (100 mL) and treated with aqueous 4 N sodium hydroxide solution (30 mL).

-

The mixture is stirred for 1 hour at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a colorless liquid.[3]

General Protocol for Monoamine Transporter Binding Assay

This protocol provides a general framework for assessing the binding affinity of test compounds to monoamine transporters using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Non-specific binding inhibitor (e.g., a high concentration of a known potent inhibitor for the respective transporter).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding inhibitor.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of compounds targeting the central nervous system, particularly as modulators of monoamine transporters. While the biological activity of the core molecule itself is not extensively documented, its incorporation into more complex structures has led to the development of potent and selective therapeutic candidates. The understanding of the downstream signaling pathways affected by these derivatives, such as the cAMP/PKA/CREB and BDNF/TrkB pathways, provides a rational basis for the design of novel drugs for the treatment of depression and other neurological disorders. Further investigation into the structure-activity relationships of simpler derivatives of this compound could unveil new avenues for drug discovery.

References

- 1. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]

- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]

- 3. This compound | 133773-29-2 [chemicalbook.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the cAMP/PKA/CREB Pathway Contributes to the Analgesic Effects of Electroacupuncture in the Anterior Cingulate Cortex in a Rat Pain Memory Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of extracellular signal-regulated kinase/cAMP response element-binding protein/brain-derived neurotrophic factor signal transduction pathway in depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antidepressant Drugs Transactivate TrkB Neurotrophin Receptors in the Adult Rodent Brain Independently of BDNF and Monoamine Transporter Blockade | PLOS One [journals.plos.org]

- 13. Antidepressant Drugs Transactivate TrkB Neurotrophin Receptors in the Adult Rodent Brain Independently of BDNF and Monoamine Transporter Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BDNF receptor TrkB as the mediator of the antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Building Block: (R)-1-(2,4-dichlorophenyl)ethanamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-1-(2,4-dichlorophenyl)ethanamine , a chiral amine, has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. Its unique structural features, including a stereocenter and a dichlorinated phenyl ring, make it a sought-after intermediate for creating compounds with specific pharmacological activities. This guide provides a comprehensive overview of its applications in drug discovery, focusing on its role in the development of cannabinoid receptor modulators and potential antifungal agents.

Core Applications in Medicinal Chemistry

The primary application of this compound in drug discovery lies in its use as a scaffold to introduce chirality and specific structural motifs into drug candidates. The presence of the 2,4-dichlorophenyl group is a common feature in many biologically active compounds, contributing to favorable binding interactions with various biological targets.

Cannabinoid Receptor Modulators

A significant area of application for this chiral amine is in the synthesis of pyrazole and pyrimidine derivatives that act as modulators of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, inflammation, appetite, and mood.

1. Pyrazole-based Cannabinoid Receptor Inverse Agonists:

Derivatives incorporating the 1-(2,4-dichlorophenyl)pyrazole scaffold have been extensively investigated as CB1 receptor inverse agonists. These compounds have shown potential in the treatment of obesity and related metabolic disorders. The this compound moiety can be a crucial starting material for the synthesis of the pyrazole core.

2. Pyrimidine-based Cannabinoid Receptor 2 (CB2) Agonists:

The 2,4-dichlorophenylamino moiety has been incorporated into pyrimidine-based structures to develop selective CB2 receptor agonists. These compounds are of interest for their potential therapeutic effects in treating inflammatory pain and other inflammatory conditions, as they can modulate the immune system without the psychoactive side effects associated with CB1 receptor activation.[1][2][3]

Antifungal Agents

The 1-(2,4-dichlorophenyl)ethyl moiety is also a key structural feature in several antifungal agents, particularly those belonging to the triazole class. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. While direct synthesis from this compound is less commonly documented in this specific context, its structural resemblance to key intermediates highlights its potential as a starting material for novel antifungal drug discovery.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.

Table 1: Cannabinoid Receptor Binding Affinity of Pyrazole Derivatives

| Compound ID | R Group | CB1 Ki (nM) | CB2 Ki (nM) |

| 1a | -CH3 | 2.0 ± 0.3 | 19620 ± 2540 |

| 1b | -H | 12.8 ± 1.2 | >25000 |

| 1c | -Cl | 3.5 ± 0.4 | 15340 ± 1870 |

Data from radioligand binding assays using [3H]CP-55,940.[4]

Table 2: In Vivo Efficacy of a Selective CB2 Receptor Agonist

| Compound ID | Assay | ED50 (mg/kg) |

| GW842166X | Rat Freund's Complete Adjuvant (FCA) model of inflammatory pain | 0.1 |

ED50 represents the dose required to produce a 50% reversal of thermal hyperalgesia.[5]

Table 3: Antifungal Activity of Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) |

| 5j | Microsporum gypseum | 6.25 |

| 5m | Staphylococcus aureus | 6.25 |

MIC (Minimum Inhibitory Concentration) determined by broth microdilution method.[6]

Experimental Protocols

Synthesis of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide Derivatives (General Procedure)

A key intermediate for pyrazole-based cannabinoid receptor modulators can be synthesized from 1-(2,4-dichlorophenyl)ethanone. Although not directly starting from the chiral amine, this highlights the synthesis of the core scaffold.

-

Synthesis of Ethyl 2-(2,4-dichlorobenzoyl)acetate: To a solution of sodium ethoxide in ethanol, add 1-(2,4-dichlorophenyl)ethanone and diethyl oxalate. The mixture is stirred at room temperature. After completion, the reaction is quenched with an acid, and the product is extracted.

-

Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate: The diketoester from the previous step is reacted with hydrazine hydrate in ethanol under reflux.

-

Synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid: The pyrazole ester is hydrolyzed using a base such as sodium hydroxide in a mixture of ethanol and water.

-

Synthesis of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide: The carboxylic acid is activated with a coupling agent (e.g., HATU) and reacted with N-aminopiperidine in the presence of a base like triethylamine in a suitable solvent such as DMF.

Cannabinoid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.[7][8][9][10]

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 cells).

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

Incubation: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and various concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[7]

GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein-coupled receptors like the cannabinoid receptors.[7][11][12]

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

-

Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

Incubation: Membranes are incubated with GDP, the test compound (agonist), and [35S]GTPγS.

-

Filtration: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified.

-

Data Analysis: The EC50 and Emax values are determined from the dose-response curves to characterize the compound as a full or partial agonist.[7]

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[13][14][15][16][17]

-

Medium: A suitable broth medium, such as RPMI-1640, is used.

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[15]

Signaling Pathways and Experimental Workflows

CB1 Receptor Inverse Agonist Signaling Pathway

CB1 receptor inverse agonists bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[18][19] This leads to an increase in adenylyl cyclase activity and a subsequent increase in intracellular cAMP levels.

CB2 Receptor Agonist Anti-Inflammatory Signaling Pathway

Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][20] This can modulate the activity of downstream effectors like protein kinase A (PKA), leading to the inhibition of pro-inflammatory cytokine release.

Experimental Workflow for Drug Candidate Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of new drug candidates based on this compound.

Conclusion

This compound stands out as a chiral intermediate of significant interest in the field of drug discovery. Its incorporation into various molecular scaffolds has led to the development of potent and selective modulators of the cannabinoid system, offering potential therapeutic avenues for a range of disorders, including obesity and inflammatory pain. Furthermore, its structural similarity to key components of established antifungal agents suggests its utility in the design of novel anti-infective drugs. The data and protocols presented in this guide underscore the importance of this chiral building block and provide a solid foundation for researchers and drug development professionals to explore its full potential in creating the next generation of therapeutics.

References

- 1. What are CB2 agonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. iris.uniss.it [iris.uniss.it]

- 5. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. biorxiv.org [biorxiv.org]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. pnrjournal.com [pnrjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 19. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 20. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine from a Racemic Mixture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical research and development, serving as a key building block in the synthesis of various biologically active molecules. The stereochemistry of this compound is crucial for its pharmacological activity, necessitating the separation of the desired (R)-enantiomer from its racemic mixture. This application note provides detailed protocols for the chiral resolution of racemic 1-(2,4-dichlorophenyl)ethanamine via diastereomeric salt formation using two common resolving agents: (S)-mandelic acid and (+)-di-p-toluoyl-D-tartaric acid (DPTTA).